4-Methylfuran-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylfuran-3-sulfonamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylfuran-3-sulfonamide typically involves the reaction of 4-methylfuran with sulfonamide reagents under specific conditions. One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the use of oxidizing agents such as DIB (di-tert-butyl peroxide) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions, utilizing readily available thiols and amines as starting materials. The process is designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylfuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: DIB, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Methylfuran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic effects.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 4-Methylfuran-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition prevents bacterial replication and exerts antimicrobial effects. Additionally, the compound may interact with other biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
4-Methylfuran-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A well-known sulfonamide antibiotic with similar antimicrobial properties.
Sulfonimidates: Compounds with a sulfur (VI) center, used as intermediates in the synthesis of other organosulfur compounds.
Sulfonamides: A broad class of compounds with various applications in medicine and industry.
Properties
Molecular Formula |
C5H7NO3S |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-methylfuran-3-sulfonamide |
InChI |
InChI=1S/C5H7NO3S/c1-4-2-9-3-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
VYDPTLGOXPVPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.